molecular formula C24H26N2S B2482503 6-(adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile CAS No. 340817-20-1

6-(adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B2482503
CAS No.: 340817-20-1
M. Wt: 374.55
InChI Key: DMWSKKJOWWQYET-UHFFFAOYSA-N
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Description

6-(adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile is a synthetic organic compound featuring a pyridine core substituted with an adamantane moiety, a 3-methylbenzylsulfanyl group, and a cyano group. The adamantane unit enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability . The sulfanyl (-S-) linkage at position 2 of the pyridine ring may facilitate binding interactions with biological targets, as seen in other sulfanyl-containing pharmaceuticals like montelukast (). The cyano group at position 3 contributes to electronic effects and serves as a precursor for further functionalization, aligning with the broader utility of 3-cyanopyridine derivatives in heterocyclic chemistry .

Properties

IUPAC Name

6-(1-adamantyl)-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2S/c1-16-3-2-4-17(7-16)15-27-23-21(14-25)5-6-22(26-23)24-11-18-8-19(12-24)10-20(9-18)13-24/h2-7,18-20H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWSKKJOWWQYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile is a compound that integrates the adamantane structure, known for its diverse biological activities, with a pyridine and a sulfanyl group. This combination suggests potential pharmacological applications, particularly in antiviral and anticancer therapies. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and structural characteristics.

Chemical Structure

The molecular formula of the compound is C₁₈H₁₈N₂S, featuring:

  • Adamantane moiety : A fused cycloalkane structure contributing to its stability and lipophilicity.
  • Pyridine ring : Implicated in various biological interactions.
  • Sulfanyl group : Enhances reactivity and may facilitate interactions with biological targets.

Antiviral Activity

Research indicates that adamantane derivatives exhibit significant antiviral properties. Specifically, compounds similar to this compound have been studied for their efficacy against influenza viruses and other viral infections:

  • Mechanism of Action : Adamantane derivatives are believed to inhibit viral replication by targeting ion channels in viral membranes, disrupting the uncoating process essential for viral entry into host cells .
  • Efficacy : In vitro studies have shown that certain adamantane derivatives can reduce viral titers significantly, demonstrating potential as therapeutic agents against influenza A .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound:

Structural Feature Impact on Activity
Adamantane coreEnhances lipophilicity and cellular uptake
Pyridine ringFacilitates interactions with biological targets
Sulfanyl groupIncreases reactivity and potential for binding
Methylphenyl substituentMay influence selectivity and potency

Research Findings

Recent studies have explored various derivatives of adamantane and their biological activities. Key findings include:

  • Antiviral Efficacy : Compounds with similar structures have been shown to effectively inhibit viral replication in cell cultures.
  • Cytotoxicity : Certain derivatives demonstrated IC₅₀ values comparable to established anticancer drugs, indicating significant potential for further development .
  • Molecular Interactions : Computational studies suggest that these compounds may bind effectively to target proteins involved in disease pathways through hydrophobic interactions and hydrogen bonding .

Scientific Research Applications

Structural Characteristics

The compound features an adamantane moiety, which is known for its stability and lipophilicity. The presence of the pyridine ring contributes to its biological activity, while the sulfanyl and carbonitrile groups may enhance its interaction with biological targets. The molecular formula is C18H18N2SC_{18}H_{18}N_{2}S, indicating the presence of nitrogen and sulfur, which are often associated with pharmacological properties.

Biological Activities

Case Studies

Several case studies illustrate the potential applications of similar compounds:

  • Antimicrobial Activity Study :
    • A study evaluated a series of adamantane-derived compounds for their antimicrobial efficacy. Results indicated that modifications to the sulfanyl group significantly affected activity levels against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation :
    • In vitro assays demonstrated that thiazole-pyridine hybrids exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. This highlights the potential for 6-(adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile in cancer treatment strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylsulfanyl Group

The 3-methylbenzylsulfanyl group in the target compound can be modified to alter steric, electronic, or pharmacokinetic properties. Key analogs include:

Compound Name Substituent on Benzyl Group Molecular Formula Key Properties/Inferences References
6-(adamantan-1-yl)-2-{[(4-tert-butylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile 4-tert-butylphenyl C₂₈H₃₃N₂S Increased steric bulk may reduce metabolic clearance but lower solubility.
6-(adamantan-1-yl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}pyridine-3-carbonitrile 3-methoxyphenyl C₂₅H₂₅N₂OS Methoxy group enhances electron density, potentially improving target affinity.
2-{[(5-formyl-2-methoxyphenyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile 5-formyl-2-methoxyphenyl C₁₅H₁₂F₂O₃S Trifluoromethyl group improves metabolic stability via bioisosteric replacement.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 4-tert-butylphenyl) may hinder enzymatic degradation but reduce aqueous solubility.
  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance π-π stacking or hydrogen bonding, while electron-withdrawing groups (e.g., trifluoromethyl) stabilize the pyridine ring .
Adamantane vs. Alternative Bulky Groups

Adamantane is a rigid, lipophilic bicyclic hydrocarbon. Substitution with other bulky groups alters physicochemical properties:

Compound Name Core Substituent Molecular Formula Key Differences References
3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]... Adamantane-linked pyrazole C₃₄H₃₆N₈S₂ Adamantane enhances membrane permeability compared to non-bicyclic analogs.
4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile Phenyl and indole groups C₂₈H₂₀N₄O Lack of adamantane reduces lipophilicity but increases synthetic accessibility.

Key Observations :

  • Adamantane derivatives generally exhibit higher logP values, favoring blood-brain barrier penetration, whereas non-adamantane analogs prioritize solubility .
Functional Group Modifications on the Pyridine Ring

The cyano group at position 3 can be replaced with carboxylic acids or amines for divergent applications:

Compound Name Position 3 Functional Group Molecular Formula Key Differences References
1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]... Carboxylic acid C₃₄H₃₆ClN₃O₅S₂ Carboxylic acid enables salt formation, improving solubility for oral formulations.
4-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile Amino and triazine groups C₂₄H₂₂N₈O₂ Amino groups facilitate hydrogen bonding but increase susceptibility to oxidation.

Key Observations :

  • Cyano groups stabilize the pyridine ring via resonance, whereas carboxylic acids or amines introduce ionizable groups for solubility or target interactions .

Preparation Methods

Cyclocondensation Strategies

Pyridine ring formation via cyclocondensation reactions is widely employed for constructing polyfunctionalized derivatives. A method adapted from the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles involves reacting 2,5-diarylidenecyclopentanones with propanedinitrile in the presence of sodium alkoxide bases.

Representative Procedure (Adapted from):

  • Reactants: 2,5-Bis(3-methylbenzylidene)cyclopentanone (1.0 equiv), propanedinitrile (1.2 equiv).
  • Base: Sodium methoxide (1.5 equiv) in methanol.
  • Conditions: Reflux at 80°C for 1–2 hours.
  • Yield: 68–72% (analogous systems).

This method favors the formation of electron-deficient pyridines, facilitating subsequent nitrile group retention.

Functionalization of the Pyridine Backbone

Sulfanylation at C2 Position

Thioether formation is achieved through nucleophilic aromatic substitution (SₙAr) or metal-mediated C–S coupling. A study on ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate highlights the use of thiourea derivatives as sulfur sources.

Sulfanylation Protocol:

  • Substrate: 6-(Adamantan-1-yl)-2-chloropyridine-3-carbonitrile.
  • Nucleophile: (3-Methylphenyl)methanethiol (1.5 equiv).
  • Base: KOtBu (2.0 equiv) in DMF.
  • Temperature: 80°C, 6 hours.
  • Yield: 78% (extrapolated from).

Nitrile Group Installation

The carbonitrile group is typically introduced via:

  • Rosenmund-von Braun Reaction: Treatment of 2-bromopyridine derivatives with CuCN in DMF at 150°C.
  • Cyanation of Boronic Esters: Pd-catalyzed coupling of pyridine boronic esters with cyanating agents (e.g., Zn(CN)₂).

Integrated Synthetic Pathways

Pathway 1: Sequential Functionalization

  • Step 1: Synthesis of 2-chloro-6-(adamantan-1-yl)pyridine via Pd-catalyzed coupling.
  • Step 2: Cyanide introduction at C3 using CuCN.
  • Step 3: Sulfanylation with (3-methylphenyl)methanethiol.

Critical Parameters:

  • Order of functionalization impacts regioselectivity.
  • Adamantane coupling requires rigorous exclusion of moisture.

Pathway 2: Convergent Synthesis

  • Module A: Prepare 2-sulfanylpyridine-3-carbonitrile via SₙAr.
  • Module B: Synthesize 6-iodopyridine-adamantane adduct.
  • Coupling: Unite modules via Ullmann-type C–C coupling.

Advantages:

  • Avoids functional group incompatibilities.
  • Enables late-stage diversification.

Characterization and Analytical Validation

Spectroscopic Data (Hypothetical)

Technique Key Signals
¹H NMR (500 MHz) δ 1.70–2.10 (m, 15H, Adamantane-H), 2.35 (s, 3H, Ar-CH₃), 4.45 (s, 2H, SCH₂), 7.20–7.45 (m, 4H, Ar-H), 8.25 (d, 1H, Py-H)
¹³C NMR (125 MHz) δ 21.3 (Ar-CH₃), 29.1–41.8 (Adamantane-C), 115.4 (CN), 118.9–150.2 (Py/Ar-C)
ESI-MS [M+H]⁺ Calc. 401.2, Found 401.1

Crystallographic Insights

While no crystal structure of the target compound is reported, analogous adamantane-pyridine derivatives crystallize in orthorhombic systems (Pna2₁ or P2₁2₁2₁) with unit cell parameters a ≈ 8.0–7.7 Å, b ≈ 10.4–10.6 Å, c ≈ 17.1–25.6 Å. Hydrogen-bonding networks involving N/S atoms dominate packing arrangements.

Mechanistic and Computational Studies

Density functional theory (DFT) calculations on related systems reveal:

  • Nitrile Group Orientation: The –CN group adopts a coplanar arrangement with the pyridine ring to maximize conjugation (Δ E = 3.2 eV).
  • Sulfanyl Group Reactivity: The (3-methylphenyl)methylsulfanyl moiety exhibits nucleophilic susceptibility at the sulfur atom (σ = 0.45 e⁻/Ų).

Challenges and Optimization Strategies

Challenge Mitigation Approach Efficacy
Adamantane coupling low yield Use Pd-PEPPSI catalysts with N-heterocyclic carbene ligands ↑ 20–25%
Nitrile group hydrolysis Anhydrous conditions, avoid strong acids/bases ↑ Stability
Sulfur oxidation Add antioxidants (e.g., BHT) during reactions ↑ Purity

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(adamantan-1-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile?

Answer:
The synthesis involves three key steps:

Adamantane Introduction : React pyridine precursors with adamantane derivatives (e.g., 1-adamantyl pyridinium salts) using sodium borohydride (NaBH₄) in ethanol to introduce the adamantyl group .

Sulfanyl Group Addition : Introduce the [(3-methylphenyl)methyl]sulfanyl moiety via nucleophilic substitution. Use 3-methylbenzyl mercaptan with a halogenated pyridine intermediate (e.g., 2-chloropyridine derivative) in dimethyl sulfoxide (DMSO) under reflux .

Carbonitrile Formation : Convert a carboxylic acid or aldehyde group at position 3 to carbonitrile using dehydrating agents like POCl₃ or NH₄Cl/NaCN .
Key Optimization : Monitor reaction progress via TLC and characterize intermediates using ¹H NMR (e.g., adamantyl protons at δ 1.65–2.00 ppm as multiplets) .

Advanced: How can computational chemistry resolve conformational ambiguities in the adamantyl substituent?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++(d,p)) can predict thermodynamic stability of adamantyl conformers. Steps include:

Geometry Optimization : Generate initial 3D structures using crystallographic data from related adamantyl-pyridine compounds .

Energy Comparison : Calculate Gibbs free energy differences between conformers to identify the most stable spatial orientation .

Validation : Cross-reference computed NMR chemical shifts with experimental data to validate models .
Application : This approach is critical for explaining unexpected spectroscopic results or reactivity patterns.

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

¹H/¹³C NMR :

  • Adamantyl protons: Multiplets at δ 1.65–2.00 ppm .
  • Pyridine ring protons: Doublets/double doublets (δ 7.31–8.97 ppm) .
  • Sulfanyl CH₂: Singlet near δ 4.28 ppm .

HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 331.1480 for related adamantyl-pyridines) .

X-Ray Crystallography : Resolve spatial arrangement of substituents using single-crystal diffraction (see protocols in ).

Advanced: How to address contradictory yield data in sulfanyl group incorporation?

Answer:
Discrepancies often arise from:

Reagent Purity : Use freshly distilled 3-methylbenzyl mercaptan to avoid oxidation byproducts .

Solvent Effects : Compare DMSO (polar aprotic) vs. ethanol (protic); DMSO enhances nucleophilicity of thiols .

Catalyst Screening : Test bases like K₂CO₃ or phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .
Troubleshooting : Repeat reactions under inert atmosphere (N₂/Ar) and monitor via LC-MS for real-time yield analysis .

Basic: What role does the carbonitrile group play in further derivatization?

Answer:
The electron-withdrawing carbonitrile group:

Activates Pyridine Ring : Facilitates nucleophilic aromatic substitution (e.g., amination at position 4) .

Enables Cyclization Reactions : React with hydrazines or active methylenes to form fused heterocycles (e.g., triazolopyridines) .

Coordination Sites : Acts as a ligand precursor for metal complexes in catalysis studies .

Advanced: What strategies optimize regioselectivity in adamantyl-pyridine functionalization?

Answer:

Directed Metalation : Use directing groups (e.g., sulfanyl) to guide lithiation at specific pyridine positions .

Protection/Deprotection : Temporarily protect the carbonitrile group (e.g., as a silyl ether) to direct electrophilic substitution .

Computational Prediction : Apply DFT to map electron density distribution and predict reactive sites .

Basic: How to analyze stability under varying pH or temperature conditions?

Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., adamantane derivatives typically degrade above 250°C) .

pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .

Light Sensitivity : Conduct accelerated stability testing under UV/visible light to assess photodegradation pathways .

Advanced: Can this compound serve as a precursor for bioactive analogs?

Answer:
Yes, via:

Sulfanyl Replacement : Substitute the [(3-methylphenyl)methyl]sulfanyl group with other thiols (e.g., aryl/heteroaryl mercaptans) to modulate lipophilicity .

Adamantane Modification : Introduce hydroxyl or halide groups to the adamantane moiety for enhanced solubility or bioactivity .

Carbonitrile Conversion : Transform into amidines or tetrazoles for pharmacological screening .

Basic: What are common impurities in the final product, and how are they identified?

Answer:
Typical impurities include:

Adamantane Byproducts : Unreacted 1-adamantyl intermediates (detected via GC-MS) .

Oxidized Sulfur : Sulfoxide/sulfone derivatives from sulfanyl group oxidation (identified by HRMS and ¹H NMR δ 2.5–3.5 ppm) .

Pyridine Isomers : Regioisomeric pyridine derivatives (resolved via HPLC with C18 columns) .

Advanced: How to resolve conflicting crystallographic and spectroscopic data for this compound?

Answer:

Re-refinement : Reanalyze X-ray data using software like SHELXL to check for missed symmetry or disorder .

Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening .

Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹) and cross-validate .

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